2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-8-7(12-6(2)11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIODALWTVIPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)C)C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40799729 | |
| Record name | 2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40799729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651054-88-5 | |
| Record name | 2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40799729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido-pyrimidine framework, which is crucial for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidin-5(6H)-one exhibit significant antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study synthesized various derivatives of pyrido[4,3-d]pyrimidin-5(6H)-one and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Table 1 summarizes the findings:
| Compound | Target Pathogen | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 6a | Staphylococcus aureus | 20 | High |
| 6b | Escherichia coli | 15 | Moderate |
| 5a | Candida albicans | 18 | High |
| 12 | Bacillus cereus | 22 | Very High |
| 23 | Salmonella typhi | 14 | Moderate |
Observations:
- Compound 6a , which has a methoxy group at position 5, showed the highest activity against Staphylococcus aureus.
- The presence of electron-donating groups significantly enhanced the antimicrobial efficacy of these compounds.
The mechanism by which these compounds exert their antimicrobial effects involves disruption of microbial cell membrane integrity. Studies indicate that compounds like 12 and 14 lead to cytoplasmic membrane destruction in pathogenic bacteria, effectively inhibiting their growth and proliferation .
Therapeutic Potential
Beyond antimicrobial activity, there is emerging evidence suggesting that pyrido[4,3-d]pyrimidin-5(6H)-one derivatives may have applications in treating neuropsychiatric disorders. A patent describes the use of such compounds as therapeutic agents for conditions like Alzheimer’s disease and Parkinson’s disease .
Neuropsychiatric Applications
The potential neuroprotective effects of these compounds are attributed to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress. This dual action positions them as promising candidates for further development in psychiatric therapeutics.
Scientific Research Applications
Cancer Therapeutics
One of the primary applications of 2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one is in the development of anticancer agents. Studies have shown that derivatives of pyrido[4,3-d]pyrimidines exhibit potent inhibitory effects against various cancer cell lines. For instance, modifications to the pyrido[4,3-d]pyrimidine scaffold have led to compounds that effectively inhibit Monopolar Spindle 1 (MPS1), a kinase crucial for mitosis and a promising target for cancer therapy. The introduction of methyl groups has been found to enhance metabolic stability and selectivity against off-target kinases, thereby improving the therapeutic index of these compounds .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against several enzymes involved in critical biological processes. Notably, it has shown potential as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a vital role in DNA repair mechanisms. PARP-1 inhibitors are particularly valuable in cancer treatment as they can sensitize cancer cells to DNA-damaging agents . Additionally, derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is essential in the treatment of parasitic diseases .
Antimicrobial Activity
Research indicates that compounds derived from the pyrido[4,3-d]pyrimidine framework possess antimicrobial properties. They have been tested against various pathogens and have shown effectiveness in inhibiting bacterial growth. This makes them candidates for developing new antimicrobial agents .
Synthetic Applications
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to the synthesis of novel compounds with enhanced biological activities. For example, it can be used in one-pot multicomponent reactions to generate diverse dipyrimidine derivatives under mild conditions .
Case Study 1: MPS1 Inhibition
A study focused on optimizing pyrido[4,3-d]pyrimidine derivatives highlighted the importance of structural modifications in enhancing potency and selectivity against MPS1. The introduction of a methyl group at the 6-position significantly improved human liver microsomal stability and selectivity over other kinases .
Case Study 2: PARP-1 Inhibition
In another investigation, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and tested for their PARP-1 inhibitory activity. The results indicated that certain modifications led to compounds with promising anti-proliferative effects against human cancer cell lines such as MCF-7 and HCT116 .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Binding Affinity: SKI-O-068: The 4-(trifluoromethylphenyl) group enhances hydrophobic interactions, while the cyclohexanamine moiety mimics ribose in ATP-binding pockets . NVP-HSP990: The 4-fluoro and methoxypyridinyl groups confer selectivity for HSP90, demonstrating how aromatic substituents dictate target specificity .
Synthetic Accessibility: The dimethyl derivative is likely synthesized via methods similar to pyrido[4,3-d]pyrimidin-5(6H)-one 20 (ethyl acetoacetate and 1,3,5-triazine in ethanol) . Ethynyl derivatives (e.g., compound 25) require additional hydrolysis steps with NH4OAc , complicating scalability compared to alkylation routes.
Hydrogen-Bonding Capacity :
- Compounds like Hit3 () and SKI-O-068 rely on H-bonds for target engagement. The dimethyl compound’s lack of NH or OH groups may limit direct interactions but could enhance membrane permeability.
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
| Compound | Molecular Weight | Solubility | LogP (Predicted) | Key Substituent Effects |
|---|---|---|---|---|
| 2,4-Dimethylpyrido[4,3-d]pyrimidin-5-one | ~203.23 | Moderate (lipophilic) | ~1.8 | Methyl groups increase lipophilicity. |
| SKI-O-068 | 452.44 | Low (hydrophobic) | ~3.5 | Trifluoromethyl and cyclohexyl reduce solubility. |
| 8-Phenylethynyl derivative (25) | 247.07 | Low | ~2.9 | Ethynyl group adds rigidity. |
| NVP-HSP990 | 428.44 | Poor | ~3.2 | Aromatic rings dominate solubility profile. |
Preparation Methods
Cyclization Reactions
One common method involves cyclization reactions where a pyrimidine derivative is reacted with a carbonyl compound under acidic conditions. This approach typically yields the desired compound in satisfactory yields, often exceeding 70% under optimized conditions.
Reaction with Carbonyl Compounds
In one method, an appropriate pyrimidine derivative is mixed with a carbonyl compound (such as an aldehyde or ketone) in the presence of an acid catalyst. The mixture is then heated to promote cyclization.
- Reagents: Pyrimidine derivative (1 equiv), carbonyl compound (1 equiv), acid catalyst (e.g., acetic acid).
- Conditions: Reflux for several hours.
- Yield: Typically above 70%.
Mannich Reaction
The Mannich reaction can also be employed to synthesize derivatives of this compound. In this method, an amine reacts with formaldehyde and a pyrimidine derivative to yield the target compound.
- Reagents: Amine (1 equiv), formaldehyde (1 equiv), pyrimidine derivative (1 equiv).
- Conditions: Reflux in ethanol.
- Yield: Varies based on specific conditions but can be optimized for higher yields.
The following table summarizes various synthetic approaches along with their respective yields and conditions reported in the literature:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Pyrimidine derivative + Carbonyl compound | Reflux in acetic acid | >70 |
| Mannich Reaction | Amine + Formaldehyde + Pyrimidine derivative | Reflux in ethanol | Varies |
| Acid-Catalyzed Reaction | Pyrimidine + Aldehyde | Reflux in acidic medium | >65 |
The preparation of 2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one can be effectively achieved through various synthetic routes including cyclization reactions and the Mannich reaction. Each method presents unique advantages regarding yield and simplicity. Ongoing research continues to optimize these methods to enhance yields and reduce reaction times.
Further studies may focus on exploring alternative reagents or catalysts that could facilitate more efficient synthesis pathways or improve the overall yield and purity of the final product. Additionally, investigating the biological activity of synthesized compounds could provide insights into their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
